

In-Depth Technical Guide: 4-Chloro-N-cyclopentylbenzylamine (CAS 66063-15-8)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-cyclopentylbenzylamine, with the CAS number 66063-15-8, is a secondary amine that holds significance as a key intermediate in the synthesis of the phenylurea fungicide, Pencycuron. It is also known as a primary metabolite of Pencycuron, designated as Pencycuron-PB-amine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological relevance, and analytical methods, tailored for a scientific audience.

Chemical and Physical Properties

4-Chloro-N-cyclopentylbenzylamine is a chlorinated aromatic amine. The presence of a chlorine atom on the benzene ring and a cyclopentyl group attached to the benzylamine core influences its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of 4-Chloro-N-cyclopentylbenzylamine



Property	Value	Source
CAS Number	66063-15-8	-
Molecular Formula	C12H16CIN	[1]
Molecular Weight	209.72 g/mol	[2]
IUPAC Name	N-(4- chlorobenzyl)cyclopentanamin e	-
Synonyms	4-Chloro-N- cyclopentylbenzenemethanami ne, N-(4-Chlorobenzyl)-N- cyclopentylamine, p-Chloro-N- cyclopentylbenzylamine, Pencycuron-PB-amine	[3]
Appearance	Liquid	[4]
Purity	Typically ≥98%	[2]
Storage	2-8°C, protected from light	[2][5]

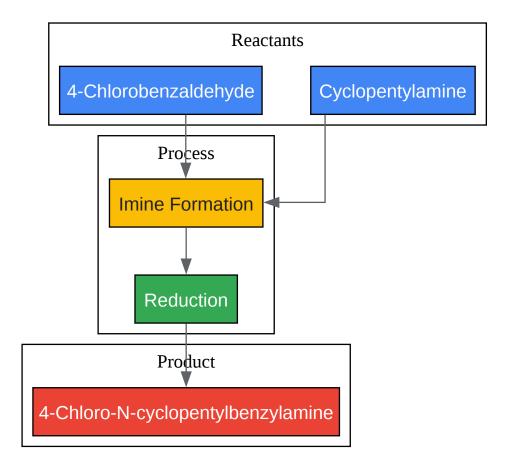
Synthesis

The primary synthetic route to **4-Chloro-N-cyclopentylbenzylamine** is through reductive amination. This common and versatile method in organic chemistry involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine.[6][7]

Experimental Protocol: Reductive Amination

A plausible and efficient method for the synthesis of **4-Chloro-N-cyclopentylbenzylamine** involves the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine.





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Caption: Reductive Amination Workflow for Synthesis.

Materials:

- 4-Chlorobenzaldehyde
- Cyclopentylamine
- Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), or Trichlorosilane)[6][8]
- Anhydrous solvent (e.g., Methanol, Dichloromethane, or Toluene)
- Acid catalyst (optional, e.g., Acetic acid)

Procedure:



- Imine Formation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde in an appropriate anhydrous solvent. Add an equimolar amount of cyclopentylamine. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature.
- Reduction: Once the imine formation is complete (which can be monitored by techniques like TLC or GC-MS), the reducing agent is added portion-wise to the reaction mixture. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium borohydride is a common and effective choice.[6]
- Work-up and Purification: After the reduction is complete, the reaction is quenched, and the
 product is extracted using an organic solvent. The organic layer is then washed, dried, and
 the solvent is evaporated. The crude product can be purified by column chromatography or
 distillation to yield pure 4-Chloro-N-cyclopentylbenzylamine.

This compound serves as a direct precursor in the synthesis of Pencycuron. The synthesis of N-4-chlorobenzyl-N-cyclopentyl-N'-phenylurea (Pencycuron) is achieved by reacting **4-Chloro-N-cyclopentylbenzylamine** with phenylisocyanate.[9] Similarly, it can be reacted with phenylisothiocyanate to produce N-4-chlorobenzyl-N-cyclopentyl-N'-phenylthiourea.[10]

Biological Activity and Significance

As the primary amine metabolite of the fungicide Pencycuron, the biological activity of **4- Chloro-N-cyclopentylbenzylamine** is of considerable interest, particularly in the context of toxicology and environmental science.

Pencycuron itself is a non-systemic fungicide effective against diseases caused by Rhizoctonia solani and Pellicularia spp.[11][12] The metabolism of Pencycuron in various organisms and in the environment leads to the formation of several degradation products, including **4-Chloro-N-cyclopentylbenzylamine** (Pencycuron-PB-amine).[11]

While comprehensive studies on the specific biological activity of **4-Chloro-N-cyclopentylbenzylamine** are limited, research on the parent compound, Pencycuron, provides some insights. A study on the genotoxic properties of Pencycuron in human mononuclear white blood cells and human hepatocytes (HepG2) indicated a potential for DNA damage at higher concentrations.[13][14] Although this study focused on the parent compound, the presence and



potential activity of its metabolites in biological systems are important considerations for a complete toxicological profile. The main metabolites of Pencycuron in Rhizoctonia solani were identified as hydroxycyclopentyl derivatives, which showed weaker fungicidal activity than the parent compound.[15] Further research is needed to fully elucidate the specific pharmacological and toxicological profile of **4-Chloro-N-cyclopentylbenzylamine**.

Analytical Methods

The detection and quantification of **4-Chloro-N-cyclopentylbenzylamine** are crucial for metabolism studies, environmental monitoring, and quality control.

Table 2: Analytical Techniques for the Characterization of **4-Chloro-N-cyclopentylbenzylamine**

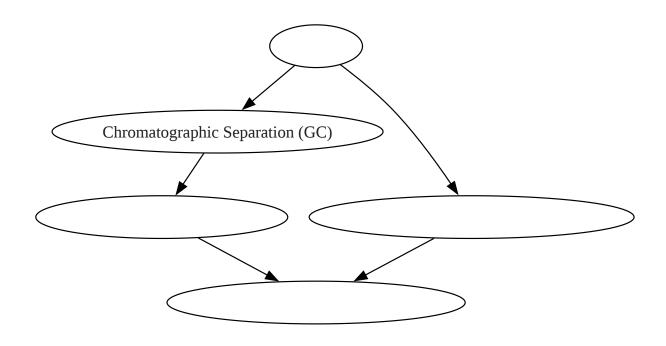
Technique	Application
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification and quantification in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation (¹H NMR, ¹³C NMR).
Infrared (IR) Spectroscopy	Identification of functional groups.

Spectroscopic data for **4-Chloro-N-cyclopentylbenzylamine** is available in public databases such as PubChem, which includes 13C NMR and GC-MS data.[1] These analytical methods are essential for confirming the identity and purity of the synthesized compound and for its detection in biological and environmental samples.

Logical Relationships in Analysis

The analytical workflow for identifying and characterizing **4-Chloro-N-cyclopentylbenzylamine**, particularly in a research or quality control setting, follows a logical progression.





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